molecular formula C17H9ClN2O4 B2968689 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one CAS No. 931352-13-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one

Cat. No.: B2968689
CAS No.: 931352-13-5
M. Wt: 340.72
InChI Key: YNLLDKQVXWRKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin family, a class of heterocyclic molecules renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The core structure consists of a 2H-chromen-2-one (coumarin) scaffold substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 8 with a hydroxyl group. The 8-hydroxy group may contribute to hydrogen-bonding interactions, influencing solubility and pharmacological activity .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O4/c18-11-6-4-9(5-7-11)15-19-16(24-20-15)12-8-10-2-1-3-13(21)14(10)23-17(12)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLLDKQVXWRKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one is a compound that merges the oxadiazole and coumarin moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H12ClN3O3C_{17}H_{12}ClN_3O_3. Its structural features include:

  • A coumarin backbone which is recognized for its antioxidant properties.
  • An oxadiazole ring that contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves:

  • Inhibition of cell proliferation : The compound may target specific enzymes and pathways involved in cancer cell growth.
  • Induction of apoptosis : Similar compounds have shown the ability to trigger programmed cell death in malignant cells .

Case Study : In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines by affecting key signaling pathways such as those involving histone deacetylases (HDAC) and thymidylate synthase. These pathways are crucial for DNA replication and cell cycle progression .

Antioxidant Activity

The presence of the hydroxy group in the coumarin structure enhances the compound's ability to scavenge free radicals. This antioxidant property can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings : Studies have shown that coumarin derivatives can significantly reduce oxidative damage in cellular models. The antioxidant activity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests .

Antimicrobial Activity

Compounds with oxadiazole rings have been associated with antimicrobial properties. They may act by disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of HDAC and thymidylate synthase
1,3,4-Oxadiazole derivativesAntimicrobialDisruption of cell membranes
Coumarin derivativesAntioxidantScavenging free radicals

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Signal Transduction Modulation : It could interfere with signaling pathways that regulate cell survival and apoptosis.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress.

Comparison with Similar Compounds

Structural Analog 1: 3-(2-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carbonyl)-8-hydroxy-2H-chromen-2-one (PTC-14)

Key Differences :

  • Core Heterocycles : PTC-14 replaces the 1,2,4-oxadiazole with a pyrazole-thiazole triad, introducing additional aromaticity and conformational flexibility .
  • Substituents : The thiazole ring in PTC-14 is acylated to the coumarin core, differing from the direct oxadiazole linkage in the target compound.
  • Biological Implications: Pyrazole-thiazole systems are known to enhance inhibition of heat shock proteins (HSPs), as demonstrated in PTC-14 .

Structural Analog 2: 3-(2-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carbonyl)-7-methoxy-2H-chromen-2-one (PTC-13)

Key Differences :

  • Substituent Position : PTC-13 features a methoxy group at position 7 instead of the 8-hydroxy group, altering electronic distribution and steric interactions .

Structural Analog 3: 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Key Differences :

  • Substituent Modifications : The ethoxy group at position 8 and 4-methylphenyl on the oxadiazole contrast with the hydroxy and 4-chlorophenyl groups in the target compound .
  • Physicochemical Properties: Ethoxy substitution increases lipophilicity, while the methyl group (vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Core Heterocycles
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one C₁₇H₁₀ClN₂O₄ 341.7 8-hydroxy, 4-chlorophenyl-1,2,4-oxadiazole Coumarin, 1,2,4-oxadiazole
PTC-14 C₂₈H₁₈Cl₂N₄O₃S 561.4 8-hydroxy, bis(4-chlorophenyl)-pyrazole, thiazole Coumarin, pyrazole-thiazole
PTC-13 C₂₉H₂₀Cl₂N₄O₃S 575.4 7-methoxy, bis(4-chlorophenyl)-pyrazole, thiazole Coumarin, pyrazole-thiazole
8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₂₀H₁₆N₂O₄ 348.4 8-ethoxy, 4-methylphenyl-1,2,4-oxadiazole Coumarin, 1,2,4-oxadiazole

Research Findings and Implications

  • Heterocyclic Influence : The 1,2,4-oxadiazole in the target compound provides a balance of rigidity and electronic effects, whereas pyrazole-thiazole systems (PTC-13/14) introduce bulkier, more flexible frameworks that may enhance HSP inhibition .
  • Substituent Effects : Hydroxy groups (as in the target compound and PTC-14) improve hydrogen-bonding capacity, critical for target engagement. Methoxy or ethoxy groups (PTC-13, Analog 3) may optimize pharmacokinetic properties like bioavailability .
  • Chlorophenyl vs. Methylphenyl : The electron-withdrawing chlorine in the target compound could enhance binding to electrophilic pockets in enzymes, whereas methyl groups in Analog 3 might favor hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one, and what reaction conditions optimize yield?

  • Methodology : A common approach involves cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes, activated by 1,1'-carbonyldiimidazole (CDI) in DMF. This method combines the chromenone and oxadiazole pharmacophores efficiently. Reaction optimization includes:

  • Temperature control (80–100°C) to balance reactivity and side-product formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in 65–85% yields .
    • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of CDI. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Structural Confirmation :

  • HRMS : Exact mass calculated for C₁₈H₁₁ClN₂O₄ ([M+H]⁺) should match experimental values (e.g., ±0.001 Da tolerance) .
  • NMR : ¹H NMR should show distinct signals for the 8-hydroxy chromen-2-one (δ ~10.5 ppm, broad singlet) and 4-chlorophenyl protons (δ ~7.4–7.6 ppm, doublets). ¹³C NMR confirms the oxadiazole (C=O at δ ~167 ppm) .
    • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .

Q. What computational methods predict the electronic properties of the oxadiazole-chromenone hybrid?

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. The Colle-Salvetti correlation-energy formula (adapted into density-functional theory) can model electron distribution and reactivity .
  • Applications : Predict sites for electrophilic/nucleophilic attack, aiding in derivatization strategies .

Advanced Research Questions

Q. How do tautomeric equilibria of the 8-hydroxy group influence the compound’s spectroscopic and reactivity profiles?

  • Experimental Design :

  • pH-Dependent NMR : Compare ¹H NMR spectra in DMSO-d₆ (neutral) vs. D₂O with NaOD (basic). Shifts in the hydroxy proton signal (disappearance in D₂O) confirm tautomerism .
  • X-ray Crystallography : Resolve the dominant tautomer (e.g., enol vs. keto forms) using SHELXL refinement. Hydrogen-bonding networks in the crystal lattice stabilize specific tautomers .
    • Implications : Tautomerism affects solubility, binding affinity, and stability in biological assays .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Root-Cause Analysis :

  • Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
  • Compound Integrity : Verify stability under assay conditions via LC-MS (e.g., degradation products in PBS at 37°C over 24h) .
    • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use internal controls (e.g., reference inhibitors) .

Q. How can the reaction mechanism of oxadiazole ring formation be elucidated to improve regioselectivity?

  • Mechanistic Probes :

  • Kinetic Studies : Vary amidoxime substituents (electron-donating/-withdrawing groups) to track cyclization rates via in situ IR (C≡N stretch at ~2200 cm⁻¹ disappearance) .
  • Isotopic Labeling : Use ¹⁵N-labeled amidoximes to confirm N-O bond formation pathways via 2D NMR .
    • Outcome : Identify rate-limiting steps (e.g., CDI activation vs. cyclization) for catalyst or solvent optimization .

Q. What role does the 4-chlorophenyl group play in modulating intermolecular interactions in crystal packing?

  • Crystallographic Analysis :

  • SHELXL Refinement : Resolve halogen bonding (C-Cl···π interactions) and π-stacking distances (3.5–4.0 Å) using high-resolution (<1.0 Å) X-ray data .
  • Hirshfeld Surface Analysis : Quantify Cl···H/C contacts (contributing ~8–12% to crystal packing) vs. van der Waals interactions .
    • Impact : Design co-crystals or salts to enhance solubility without disrupting pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.